6-Phenyl-1,4-oxathian-2-one
CAS No.: 32863-50-6
Cat. No.: VC18507631
Molecular Formula: C10H10O2S
Molecular Weight: 194.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32863-50-6 |
|---|---|
| Molecular Formula | C10H10O2S |
| Molecular Weight | 194.25 g/mol |
| IUPAC Name | 6-phenyl-1,4-oxathian-2-one |
| Standard InChI | InChI=1S/C10H10O2S/c11-10-7-13-6-9(12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
| Standard InChI Key | SPYHJJYHOOPZBK-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OC(=O)CS1)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
The IUPAC name for 6-phenyl-1,4-oxathian-2-one reflects its bicyclic structure: a 1,4-oxathiane ring (a six-membered heterocycle with oxygen at position 1 and sulfur at position 4) fused to a phenyl group at position 6 and a ketone at position 2. Key structural features include:
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Stereochemistry: The trans-diaxial arrangement of substituents in derivatives has been confirmed via X-ray crystallography, with coupling constants (J = 11.3–11.7 Hz) in ¹H NMR supporting this configuration .
The compound’s planar O1-C6=C5-C4=C3 unit and non-aromatic 6π-electron system contribute to its reactivity and stability .
Synthesis and Optimization
Primary Synthetic Routes
6-Phenyl-1,4-oxathian-2-one is synthesized via a one-pot reaction involving epoxides and ethyl mercaptoacetate, catalyzed by Triton B (benzyltrimethylammonium hydroxide). This method is noted for its eco-friendliness and efficiency, achieving yields up to 92% under optimized conditions . Key steps include:
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Nucleophilic Attack: The thiol group of ethyl mercaptoacetate attacks the epoxide, forming a diol intermediate.
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Cyclization: Intramolecular esterification under basic conditions closes the oxathiane ring.
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Purification: Recrystallization from ethanol or acetone yields >95% purity .
Alternative Methods
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Radical-Mediated Cyclization: Homopropargyl alcohol derivatives undergo ipso-substitution and 6-endo cyclization to form 5,6-dihydro-1,2-oxathiine 2,2-dioxides, which can be oxidized to the target compound .
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Ring-Closing Metathesis (RCM): Grubbs’ catalyst facilitates the cyclization of alkenyl sulfonates, though yields are lower (65–100%) compared to the one-pot method .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 194.25 g/mol | |
| Boiling Point | 341.8°C (at 760 mmHg) | |
| Density | 1.263 g/cm³ | |
| Flash Point | 163.8°C | |
| Solubility | Soluble in polar solvents |
The compound’s stability under ambient conditions is moderate, though it degrades in the presence of strong bases or oxidizers .
Biological Activity
Antimicrobial and Antifungal Effects
Studies highlight its efficacy against common pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition (MIC: 12.5 µg/mL) | |
| Candida albicans | Moderate antifungal effect | |
| Escherichia coli | Growth suppression |
The mechanism involves ring-opening reactions generating reactive intermediates that disrupt microbial enzyme systems .
Industrial and Synthetic Applications
Intermediate in Organic Synthesis
The compound serves as a precursor for:
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Heterocyclic Scaffolds: Transformed into dihydrofurans via Ramberg-Bäcklund rearrangement .
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Photochromic Materials: Derivatives exhibit reversible color changes under UV light, useful in sensors .
Polymer Chemistry
Its cyclic ester-thioester structure facilitates ring-opening polymerization, yielding polymers with high thermal stability (decomposition >300°C) .
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